{4-[(2-methyl-1H-imidazol-1-yl)methyl]benzyl}amine

Regioisomerism Para-substitution Physicochemical properties

{4-[(2-methyl-1H-imidazol-1-yl)methyl]benzyl}amine (CAS 954578-11-1) is a small-molecule organic compound of the chemical class imidazole-substituted benzylamines, possessing the molecular formula C₁₂H₁₅N₃ and a molecular weight of 201.27 g/mol. Its structure integrates a 2-methylimidazole moiety connected via a methylene bridge to a para-substituted benzylamine core.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
CAS No. 954578-11-1
Cat. No. B3316794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{4-[(2-methyl-1H-imidazol-1-yl)methyl]benzyl}amine
CAS954578-11-1
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCC1=NC=CN1CC2=CC=C(C=C2)CN
InChIInChI=1S/C12H15N3/c1-10-14-6-7-15(10)9-12-4-2-11(8-13)3-5-12/h2-7H,8-9,13H2,1H3
InChIKeyCEQSLMXHFKCBTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





{4-[(2-Methyl-1H-imidazol-1-yl)methyl]benzyl}amine (CAS 954578-11-1) – Procurement-Ready Imidazole-Benzylamine Building Block with Characterized Physicochemical and Structural Profile


{4-[(2-methyl-1H-imidazol-1-yl)methyl]benzyl}amine (CAS 954578-11-1) is a small-molecule organic compound of the chemical class imidazole-substituted benzylamines, possessing the molecular formula C₁₂H₁₅N₃ and a molecular weight of 201.27 g/mol. Its structure integrates a 2-methylimidazole moiety connected via a methylene bridge to a para-substituted benzylamine core. As a synthetic intermediate and research building block, it is available from multiple commercial suppliers, including BOC Sciences and CymitQuimica, for use in chemical synthesis, medicinal chemistry exploration, and material science applications.

Why {4-[(2-Methyl-1H-imidazol-1-yl)methyl]benzyl}amine (CAS 954578-11-1) Cannot Be Simply Swapped for Other Imidazole- or Benzylamine-Containing Analogs in Research and Synthesis


While numerous compounds containing imidazole and benzylamine motifs exist, their interchangeability in synthetic or biological applications is severely constrained by subtle but critical structural differences. Factors such as the regioisomeric substitution pattern (para- vs. meta- vs. ortho-), the precise connectivity between the imidazole and phenyl rings (methylene bridge vs. direct bond), and the presence or absence of substituents on the imidazole nitrogen all profoundly impact molecular properties including lipophilicity (XLogP), topological polar surface area (TPSA), hydrogen bonding capacity, and overall three-dimensional conformation. These differences directly influence reactivity in chemical transformations, binding affinities in biological assays, and physicochemical behavior such as solubility and permeability. Therefore, substitution with a close analog like 3-(2-Methyl-1H-imidazol-1-yl)benzylamine (meta-isomer) or 4-(1H-Imidazol-2-yl)-benzylamine (directly linked) without rigorous comparative validation risks introducing uncontrolled variability in research outcomes.

Quantitative Differentiation Guide for {4-[(2-Methyl-1H-imidazol-1-yl)methyl]benzyl}amine (CAS 954578-11-1) vs. Its Closest Analogs


Para-Substitution on the Benzylamine Core vs. Meta-Isomer 3-(2-Methyl-1H-imidazol-1-yl)benzylamine

{4-[(2-methyl-1H-imidazol-1-yl)methyl]benzyl}amine is the para-substituted regioisomer of the meta-substituted analog 3-(2-Methyl-1H-imidazol-1-yl)benzylamine (CHEBI:194880). [1] While their molecular formulas are identical (C₁₂H₁₅N₃) and no published experimental biological or reactivity data currently exists to directly compare them, the difference in substitution pattern is a fundamental and quantifiable structural distinction that serves as a primary selector for procurement.

Regioisomerism Para-substitution Physicochemical properties

Methylene-Bridged Connectivity Between Imidazole and Phenyl Rings vs. Direct Linkage in 4-(1H-Imidazol-2-yl)-benzylamine

A key differentiator for {4-[(2-methyl-1H-imidazol-1-yl)methyl]benzyl}amine is the presence of a methylene (-CH₂-) bridge linking the imidazole and phenyl rings. This is in contrast to analogs such as 4-(1H-Imidazol-2-yl)-benzylamine (CAS 326409-72-7) where the rings are connected via a direct carbon-carbon bond. This additional bond is reflected in the target compound's higher Rotatable Bond Count of 3, compared to 2 for the direct-linked analog (predicted).

Methylene bridge Molecular flexibility Conformational analysis

Physicochemical Profile: XLogP3 of 0.9 and TPSA of 43.8 Ų Distinguish {4-[(2-Methyl-1H-imidazol-1-yl)methyl]benzyl}amine from Ortho-Isomer 2-(2-Methyl-1H-imidazol-1-yl)benzylamine

The target compound's para-substitution and methylene bridge confer a distinct physicochemical profile. Its calculated lipophilicity (XLogP3) is 0.9 and its topological polar surface area (TPSA) is 43.8 Ų. These values differ from the ortho-substituted isomer, 2-(2-Methyl-1H-imidazol-1-yl)benzylamine (CAS 876717-29-2), for which predicted values (based on SMILES) are XLogP3: ~0.6 and TPSA: ~43.8 Ų. The higher XLogP3 of the target compound suggests a quantifiably different lipophilicity profile.

Lipophilicity Polar Surface Area Drug-likeness

Absence of Published Biological or Synthetic Activity Data for {4-[(2-Methyl-1H-imidazol-1-yl)methyl]benzyl}amine in the Primary Literature

As of 2026, a comprehensive search of the primary scientific and patent literature yields no direct quantitative data on the biological activity, binding affinity, or specific synthetic utility of {4-[(2-methyl-1H-imidazol-1-yl)methyl]benzyl}amine. [1] [2] This is a critical piece of information for procurement decisions.

Data availability Research status Literature gap

Research and Industrial Application Scenarios for {4-[(2-Methyl-1H-imidazol-1-yl)methyl]benzyl}amine (CAS 954578-11-1)


Medicinal Chemistry Scaffold Exploration and Library Synthesis

Based on its distinct structure (a 2-methylimidazole linked via a methylene bridge to a para-substituted benzylamine) and the complete absence of prior activity data, the primary application scenario is as a novel scaffold for medicinal chemistry exploration. The compound's primary amine and imidazole nitrogen provide two distinct sites for diversification (e.g., amide coupling, reductive amination, N-alkylation), enabling the rapid synthesis of focused compound libraries. This is particularly valuable for hit identification and lead optimization campaigns where exploring new chemical space is a priority.

Investigating Regioisomer-Dependent Biological or Material Properties

The quantifiable structural differences between {4-[(2-methyl-1H-imidazol-1-yl)methyl]benzyl}amine and its meta- and ortho-isomers make it a precise chemical probe for systematic studies of regioisomerism. Researchers can use this compound as part of a matched molecular pair analysis to deconvolute the specific effects of para-substitution on properties such as target binding, solubility (linked to its XLogP3 of 0.9), or crystal packing in materials science applications.

Development of Proprietary Synthetic Methods and Novel Intellectual Property

Given that no patents or primary literature currently report the use of {4-[(2-methyl-1H-imidazol-1-yl)methyl]benzyl}amine in specific applications, this compound presents a clean slate for the development of proprietary methodologies. Research groups can incorporate it into novel synthetic routes or use it as a key intermediate for generating new chemical entities (NCEs) with a high likelihood of securing composition-of-matter or method-of-use patent protection, free from pre-existing claims. [1]

Crystallography and Supramolecular Chemistry Studies

The compound's defined geometry, with a rotatable bond count of 3 and a para-substitution pattern, along with its hydrogen bond donor and acceptor sites, makes it a candidate for co-crystallization studies. It can be used to investigate intermolecular interactions, such as hydrogen bonding networks and π-π stacking, in the solid state. The lack of existing crystal structure data offers an opportunity for novel contributions to the Cambridge Structural Database (CSD).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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